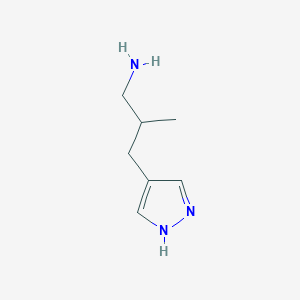

2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

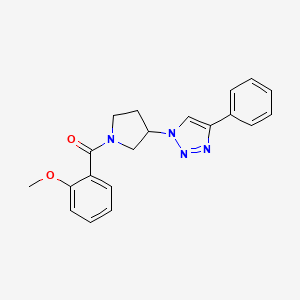

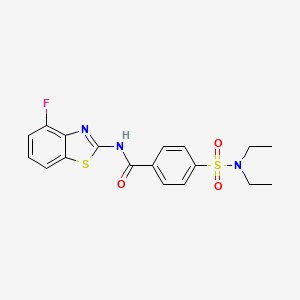

“2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine” is a chemical compound with the CAS Number: 1552459-69-4 . It has a molecular weight of 139.2 and its IUPAC name is this compound . The compound is usually stored at a temperature of 4°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13N3/c1-6(3-8)2-7-4-9-10-5-7/h4-6H,2-3,8H2,1H3,(H,9,10) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a powder . The compound is usually stored at a temperature of 4°C .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Pyrazole Derivatives Synthesis and Bioactivities : A study explored the synthesis and characterization of pyrazole derivatives, including their crystal structure and bioactivity against breast cancer and microbes. These derivatives were synthesized from hydroxymethyl pyrazole derivatives through reactions with primary amines, revealing significant biological activities (A. Titi et al., 2020).

Polymer-Supported Quenching Reagents : Research discussed the use of polymeric reagents, derived from tris(2-aminoethyl)amine and methyl isocyanate, for quenching excess reactants in the synthesis of ureas, thioureas, sulfonamides, amides, and pyrazoles, offering an efficient methodology for the purification of crude reaction products (R. J. C. and J. C. Hodges, 1997).

Applications in Material Science and Chemistry

Inhibition of Corrosion : A study on bipyrazole compounds, including N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine, demonstrated their efficacy as corrosion inhibitors for pure iron in acidic media, suggesting their potential application in protecting metals (A. Chetouani et al., 2005).

Polymer Modification for Medical Applications : Research on the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels with amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, highlighted the improved thermal stability and significant antibacterial and antifungal activities of the modified polymers, indicating their suitability for medical applications (H. M. Aly and H. L. A. El-Mohdy, 2015).

Novel Synthetic Methods

- Ultrasound-Mediated Synthesis : A novel, environmentally friendly synthesis method for 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives was developed using ultrasound-mediated condensation, showcasing an efficient and rapid synthesis approach for pyrazole-containing compounds (Huiyan Wang et al., 2011).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

2-methyl-3-(1H-pyrazol-4-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(3-8)2-7-4-9-10-5-7/h4-6H,2-3,8H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKWVPXPYWQLFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNN=C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2927371.png)

![7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride](/img/structure/B2927383.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2927384.png)

![N'-[2-(4-chlorophenoxy)ethanimidoyl]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B2927389.png)

![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2927392.png)